Ácido Rósico

Descripción general

Descripción

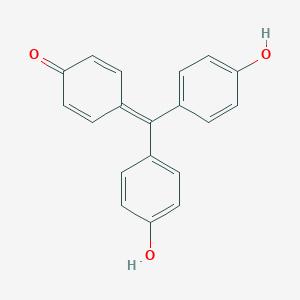

El ácido rosólico, también conocido como aurina o coralina, es un compuesto orgánico que forma cristales amarillentos o rojo intenso con un brillo metálico verdoso. Es prácticamente insoluble en agua pero soluble en alcohol. Es soluble en ácidos fuertes para formar soluciones amarillas y en álcalis acuosos para formar soluciones rojo carmín .

Aplicaciones Científicas De Investigación

El ácido rosólico tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El ácido rosólico ejerce sus efectos a través de varios mecanismos:

Indicador de pH: Cambia de color según el pH de la solución, debido a cambios estructurales en la molécula.

Actividad Biológica: Inhibe la fragmentación del ADN y activa la hemo oxigenasa, aunque los objetivos moleculares y las vías exactas aún están bajo investigación.

Compuestos Similares:

Aurina (Coralina): Similar en estructura y propiedades, se utiliza como colorante e indicador de pH.

Fenolftaleína: Otro indicador de pH con un rango de transición de pH diferente.

Naranja de Metilo: Un indicador de pH con un rango de cambio de color diferente.

Singularidad: El ácido rosólico es único debido a su rango de transición de pH específico y su capacidad para formar soluciones de colores distintos en diferentes entornos de pH. Sus aplicaciones en la fabricación de colorantes y la investigación biológica también lo diferencian de otros compuestos similares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido rosólico fue preparado por primera vez en 1834 por el químico alemán Friedlieb Ferdinand Runge mediante la destilación del alquitrán de hulla. En 1861, Hermann Kolbe y Rudolf Schmitt lo sintetizaron calentando ácido oxálico y creosota (que contiene fenol) en presencia de ácido sulfúrico concentrado . Otro método implica calentar fenol y ácido oxálico en ácido sulfúrico concentrado .

Métodos de Producción Industrial: Un método industrial moderno implica los siguientes pasos:

- Agregar ácido rosólico a una solución mixta de etanol, solución de hidróxido de sodio y agua.

- Disolver ácido iminodiacético en una solución mixta de hidróxido de sodio y agua.

- Mezclar las dos soluciones, realizar la reacción, eliminar el etanol mediante destilación a presión reducida, agregar agua y acidificar la mezcla para precipitar el producto.

- Filtrar y recristalizar el producto a través de etanol, seguido de secado de los cristales al vacío .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido rosólico experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones Ácido-Base: Actúa como indicador de pH con un rango de transición de 5.0 a 6.8, cambiando de color de amarillo en condiciones ácidas a rojo carmín en condiciones alcalinas.

Oxidación y Reducción: Puede participar en reacciones redox, aunque los detalles específicos están menos documentados.

Reacciones de Sustitución: Puede reaccionar con varios reactivos para formar diferentes derivados.

Reactivos y Condiciones Comunes:

Ácidos Fuertes: Forma soluciones amarillas.

Álcalis Acuosos: Forma soluciones rojo carmín.

Alcoholes: Soluble libremente, formando soluciones doradas.

Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del ácido rosólico, que se pueden utilizar en varias aplicaciones como colorantes e indicadores de pH .

Comparación Con Compuestos Similares

Aurin (Corallin): Similar in structure and properties, used as a dye and pH indicator.

Phenolphthalein: Another pH indicator with a different pH transition range.

Methyl Orange: A pH indicator with a different color change range.

Uniqueness: Rosolic acid is unique due to its specific pH transition range and its ability to form distinct colored solutions in different pH environments. Its applications in dye manufacturing and biological research also set it apart from other similar compounds .

Propiedades

IUPAC Name |

4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEHYMARPSSOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022387 | |

| Record name | Aurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Aurin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-45-2 | |

| Record name | Aurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

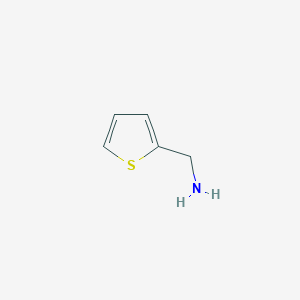

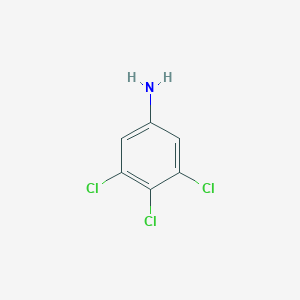

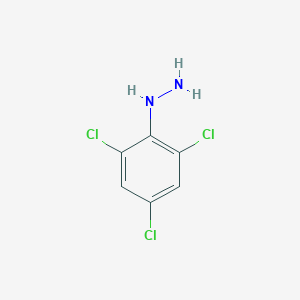

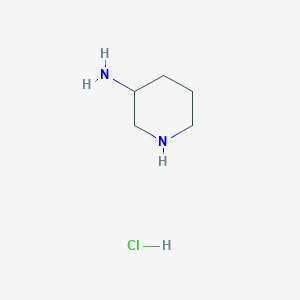

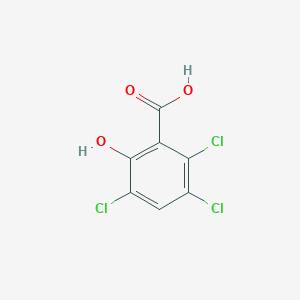

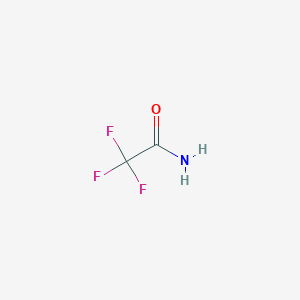

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of aurin in malignant melanoma cells?

A1: Aurin acts as a geldanamycin-competitive Hsp90α-antagonist []. This means it binds to and inhibits the activity of Hsp90α, a chaperone protein essential for the stability and function of numerous client proteins involved in cell survival and proliferation. This inhibition leads to proteotoxic stress, ultimately triggering Noxa-dependent apoptosis [] in melanoma cells.

Q2: How does aurin induce proteotoxic stress in cells?

A2: Aurin's inhibition of Hsp90α disrupts cellular proteostasis by: * Impairing proteasome function, leading to increased protein ubiquitination []. * Triggering the early unfolded protein response (UPR) signaling pathway, evidenced by increased phosphorylation of PERK and eIF2α, and upregulation of CHOP []. * Inducing oxidative stress and depleting glutathione levels [].

Q3: Is aurin's effect on melanoma cells selective?

A3: Studies suggest that aurin preferentially targets malignant melanoma cells over non-malignant skin cells. While aurin induces the heat shock response in both cell types, it selectively triggers apoptosis in melanoma cells without affecting the viability of non-malignant fibroblasts, keratinocytes, or melanocytes [].

Q4: What is the molecular formula and weight of aurin?

A4: Aurin, also known as rosolic acid, has the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol.

Q5: What is the chemical structure of aurin?

A5: Aurin is a triphenylmethane derivative characterized by a central carbon atom bonded to three aromatic rings, with one of the rings bearing a quinone methide moiety.

Q6: Have computational methods been used to study aurin?

A8: Yes, molecular docking and ATPase inhibition analyses were used to support the finding that aurin acts as a geldanamycin-competitive Hsp90α-antagonist []. Additionally, a molecular dynamics simulation was performed on the complex of HIV-1 integrase and aurintricarboxylic acid (ATA) []. This simulation demonstrated the stability of the complex and identified two stable hydrogen bonds between the integrase and ATA [].

Q7: How does the presence of carboxylic acid groups affect aurin's biological activity?

A9: Studies comparing aurin and its derivative, aurintricarboxylic acid (ATA), provide insights into the importance of carboxylic acid groups. While both compounds share structural similarities, ATA exhibits distinct biological activities not observed with aurin. For instance, ATA effectively inhibits angiogenesis in the chick chorioallantoic membrane, whereas aurin does not demonstrate this activity []. This difference suggests that the presence of carboxylic acid groups is crucial for ATA's anti-angiogenic properties [].

Q8: Does the triphenylmethane ring system contribute to aurin's inhibitory effects on protein synthesis?

A10: Research indicates that both the triphenylmethane ring system and the carboxylic acid groups are essential for aurintricarboxylic acid's (ATA) inhibitory activity on cell-free protein synthesis []. Analogues lacking either of these structural features showed significantly reduced or abolished inhibitory effects, highlighting their importance for ATA's mechanism of action in protein synthesis inhibition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.